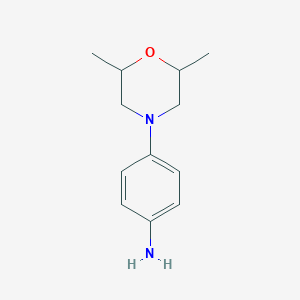![molecular formula C₂₁H₂₈Cl₃N₃O₂S B1142097 8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride CAS No. 56158-51-1](/img/no-structure.png)
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound, also known as 7-Hydroxyperphenazine Dihydrochloride , is a phenothiazine . It has a molecular formula of C21H26ClN3O3S and a molecular weight of 492.89 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C21H26ClN3O3S/c22-15-2-3-20-16(12-15)25(17-13-18(27)19(28)14-21(17)29-20)5-1-4-23-6-8-24(9-7-23)10-11-26/h2-3,12-14,26-28H,1,4-11H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms. The SMILES string is C1CN(CCN1CCCN2C3=CC(=C(C=C3SC4=C2C=C(C=C4)Cl)O)O)CCO , which provides a more visual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 492.89 and a molecular formula of C21H26ClN3O3S . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride' involves the reaction of 8-chloro-10H-phenothiazine-3-ol with 1-(2-chloroethyl)-4-(2-hydroxyethyl)piperazine in the presence of a base, followed by quaternization with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "8-chloro-10H-phenothiazine-3-ol", "1-(2-chloroethyl)-4-(2-hydroxyethyl)piperazine", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 8-chloro-10H-phenothiazine-3-ol is dissolved in a suitable solvent (e.g. ethanol) and a base (e.g. sodium hydroxide) is added to the solution.", "Step 2: 1-(2-chloroethyl)-4-(2-hydroxyethyl)piperazine is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature (e.g. room temperature) for a suitable time (e.g. 24 hours).", "Step 3: The reaction mixture is then quenched with water and the product is extracted with a suitable organic solvent (e.g. dichloromethane).", "Step 4: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to obtain the crude product.", "Step 5: The crude product is dissolved in hydrochloric acid and the dihydrochloride salt is obtained by precipitation with a suitable solvent (e.g. diethyl ether).", "Step 6: The dihydrochloride salt is filtered, washed with a suitable solvent (e.g. diethyl ether) and dried under vacuum to obtain the final product." ] } | |
CAS-Nummer |
56158-51-1 |
Produktname |
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride |
Molekularformel |
C₂₁H₂₈Cl₃N₃O₂S |
Molekulargewicht |
492.89 |
Synonyme |
7-Hydroxyperphenazine Dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)
